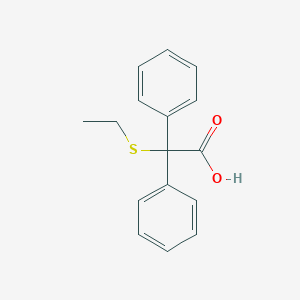

2-Ethylthio-2,2-diphenylacetic acid

Description

Contextualization within Diphenylacetic Acid Derivative Research

Diphenylacetic acid and its derivatives are a versatile class of compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. chemimpex.cominnopeptichem.com The core structure, characterized by two phenyl groups attached to an acetic acid backbone, provides a scaffold for the development of complex molecules. chemimpex.com Researchers have explored numerous modifications of this basic structure to create compounds with specific biological activities and chemical functionalities. mdpi.com These derivatives serve as crucial starting materials or intermediates in the synthesis of innovative drug candidates. innopeptichem.com For instance, certain diphenylacetic acid derivatives have been investigated for their potential as antiviral agents. google.com The versatility of diphenylacetic acid also extends to its use as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds. chemimpex.com

The study of 2-Ethylthio-2,2-diphenylacetic acid fits within this context as an exploration of how the incorporation of a sulfur-containing moiety influences the properties of the parent diphenylacetic acid molecule. The ethylthio group can significantly alter the compound's polarity, reactivity, and biological interactions, opening new avenues for research and development.

Historical Perspective of Related Organosulfur Compounds

Organosulfur compounds, which are organic compounds containing sulfur, have a long and significant history in chemistry and medicine. wikipedia.org Nature abounds with these compounds, and they are essential for life. wikipedia.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org Historically, the unique properties of organosulfur compounds have been harnessed for various purposes. For example, the fungicidal activity of garlic is attributed to the organosulfur compound allicin. wisdomlib.org

In the realm of medicine, the discovery of penicillin and sulfa drugs, both of which contain sulfur, revolutionized the treatment of bacterial infections. wikipedia.org The chemistry of organosulfur compounds has played a considerable role in the development of modern organic, bioorganic, and medicinal chemistry. researchgate.net The formation of carbon-sulfur bonds is a fundamental aspect of synthesizing important chemical compounds with a wide range of biological, pharmaceutical, and industrial properties. researchgate.netjmchemsci.com The study of this compound builds upon this rich history, investigating the potential contributions of the sulfur atom within a diphenylacetic acid framework.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in modern research lies in its potential as a building block for more complex molecules and as a candidate for biological activity. In organic synthesis, the presence of the ethylthio group offers a site for further chemical modifications, allowing for the creation of a diverse library of related compounds. The synthesis of such derivatives is crucial for exploring structure-activity relationships and developing new therapeutic agents.

In medicinal chemistry, the incorporation of sulfur is a common strategy to enhance the pharmacological properties of a drug candidate. Organosulfur compounds are prevalent in a broad spectrum of active biological and pharmaceutical molecules. jmchemsci.com For example, esters of 2,2-diphenyl-2-ethylthio-acetic acid have been synthesized and evaluated for their activity as muscarinic antagonists, suggesting potential applications in modulating certain physiological processes. While specific research on the free acid form is less documented, the activity of its derivatives points to the potential of this chemical scaffold. The broader class of diphenylacetic acid derivatives has been explored for various therapeutic applications, including their use as antiviral agents. google.com

The ongoing interest in functionalized polymers also highlights the relevance of related structures. For instance, the living polymerization of 2-ethylthio-2-oxazoline is used to create versatile polymer platforms for post-polymerization modifications, with potential applications in drug delivery and gene therapy. nih.govdigitellinc.comnih.govmit.edu This demonstrates the utility of the ethylthio group in creating materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHYFCDORXGZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352913 | |

| Record name | 2-Ethylthio-2,2-diphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16036-85-4 | |

| Record name | 2-Ethylthio-2,2-diphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylthio-2,2-diphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylthio 2,2 Diphenylacetic Acid and Its Analogs

Established Synthetic Routes to the Core 2,2-Diphenylacetic Acid Scaffold

The 2,2-diphenylacetic acid core is a fundamental structural motif, and its synthesis has been approached through several well-established methods. One common strategy involves the reduction of benzilic acid. This can be effectively achieved using reagents like hydriodic acid and red phosphorus. orgsyn.org Another classical approach is the hydrolysis of 1,1-dichloro-2,2-diphenylethylene. orgsyn.org

A versatile method for constructing the 2,2-diphenylacetic acid scaffold is the Friedel-Crafts reaction between an aromatic compound and glyoxylic acid. For instance, benzene (B151609) can be reacted with glyoxylic acid in the presence of a solid acid catalyst, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH), to yield 2,2-diphenylacetic acid. chemicalbook.com This method offers a direct route to the desired scaffold.

Furthermore, the rearrangement of benzil (B1666583) (dibenzoyl) in the presence of a base, such as sodium hydroxide (B78521) in a mixture of water and ethanol, affords benzilic acid, which can then be reduced to 2,2-diphenylacetic acid. google.com This two-step process provides a reliable pathway to the core structure.

Introduction of the Ethylthio Moiety: Mechanistic Considerations

The introduction of the ethylthio (-SCH2CH3) group at the α-position of the 2,2-diphenylacetic acid scaffold is a crucial step in the synthesis of the target compound. This transformation typically proceeds via a nucleophilic substitution reaction. The carboxylic acid is often converted to a more reactive derivative, such as an α-halo-2,2-diphenylacetic acid ester.

The mechanism involves the deprotonation of ethyl mercaptan (ethanethiol) by a suitable base to generate the ethylthiolate anion (CH3CH2S-). This potent nucleophile then attacks the electrophilic α-carbon of the activated diphenylacetic acid derivative, displacing the leaving group (e.g., a halide) to form the C-S bond and yield the 2-ethylthio-2,2-diphenylacetic acid derivative. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Derivatization Strategies for this compound Esters and Amides

Once the this compound is obtained, it can be further modified to produce a variety of esters and amides, which may exhibit different physicochemical and biological properties.

Esterification and Amidation Reactions

Standard esterification and amidation protocols can be applied to this compound.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. For example, reaction with methanol (B129727) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation can efficiently produce the methyl ester. google.com

Amidation: The formation of amides is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), followed by reaction with the desired amine. researchgate.net

Alkylation and Arylation Reactions on the Thioether Linkage

The sulfur atom of the ethylthio group is nucleophilic and can potentially undergo further reactions, such as alkylation or oxidation. However, for the purpose of creating analogs of this compound, these reactions are less commonly explored as they would alter the fundamental ethylthio moiety.

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations. fiveable.meslideshare.netsolubilityofthings.comnumberanalytics.com These interconversions allow for the synthesis of a diverse library of analogs.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-ethylthio-2,2-diphenylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

Conversion to Aldehydes: Selective reduction of the carboxylic acid to the aldehyde is more challenging but can be achieved under specific conditions, for instance, by first converting the acid to a suitable derivative like a Weinreb amide and then treating it with a reducing agent.

Decarboxylation: While possible, decarboxylation would remove the key carboxylic acid functionality and is generally not a desired transformation in this context.

Novel Synthetic Approaches and Catalyst Development

The development of more efficient and environmentally friendly synthetic methods is an ongoing effort in organic chemistry.

Catalyst Development: Research into novel catalysts for the synthesis of the 2,2-diphenylacetic acid scaffold and its derivatives is active. For instance, Brønsted acidic ionic liquids have been investigated as recyclable catalysts for the condensation of phenol (B47542) and levulinic acid to produce diphenolic acid, a reaction that shares mechanistic similarities with the synthesis of the diphenylacetic acid core. ncsu.edu Deep eutectic solvents (DESs) are also emerging as green and efficient catalysts and solvents for various organic transformations, including those relevant to the synthesis of complex molecules. mdpi.commdpi.com

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for many of the synthetic steps described, particularly for exothermic reactions or those involving hazardous reagents.

Palladium-Catalyzed Coupling Reactions for Analog Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are highly applicable to the synthesis of analogs of this compound, allowing for the modification of the aryl backbone or the introduction of various side chains.

A prominent strategy involves the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. This method could be employed to construct the diarylacetic acid framework itself or to functionalize the phenyl rings. For instance, the coupling of an aryl boronic acid with a halo-substituted phenylacetic ester derivative can create substituted diphenylacetic acid precursors. Researchers have successfully used palladium catalysts to perform Suzuki-Miyaura cross-coupling reactions between thiophenes and aryl compounds, demonstrating the utility of this approach for creating complex aryl structures. youtube.com The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com

Another relevant palladium-catalyzed process is the carbopalladation/allylic amination sequence, which has been used to synthesize 1,4-benzodiazepinones from N-allenamides of anthranilic acid and aryl halides. mdpi.com This type of domino reaction highlights the power of palladium catalysis to construct complex heterocyclic systems in a single step, a strategy that could be adapted for creating intricate analogs of diphenylacetic acid. mdpi.com Furthermore, palladium-catalyzed reactions involving the cleavage and formation of carbon-sulfur (C-S) bonds have been developed for the synthesis of dibenzothiophene (B1670422) derivatives, which could be conceptually applied to the introduction or modification of the ethylthio group in the target molecule. nih.gov

The table below summarizes various palladium-catalyzed reactions that are pertinent to the synthesis of diphenylacetic acid analogs.

Table 1: Overview of Relevant Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System (Example) | Potential Application for Analogs |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid + Aryl halide | Pd(PPh₃)₄ / Base | Synthesis of substituted diphenyl systems |

| Domino Carbopalladation/Amination | N-allenamide + Aryl halide | Pd(0) catalyst | Construction of complex, fused-ring analogs |

| C-S Bond Formation/Cleavage | Aryl sulfide | Pd(OAc)₂ / Ligand | Introduction or modification of the thioether moiety |

| aza-Michael Reaction | Amine + α,β-Unsaturated carbonyl | Pd(PPh₃)₄ / K₂CO₃ | Synthesis of nitrogen-containing heterocyclic analogs mdpi.com |

C-H Functionalization Strategies in Related Diphenyl Systems

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules, avoiding the need for pre-functionalized starting materials. In the context of 2,2-diphenylacetic acid systems, these strategies offer a direct route to introduce substituents onto the phenyl rings.

Palladium-catalyzed C-H activation, often guided by a directing group, is a leading method in this field. The carboxylic acid group itself, or a derivative, can act as a directing group to guide the catalyst to specific C-H bonds on the aromatic rings. Research has shown that Pd(II)-catalyzed deuterium (B1214612) incorporation can occur at the γ-C(sp²)-position of pyridone-containing phenylacetic acid derivatives. rsc.org In this case, a 3-amino-1-methyl-1H-pyridin-2-one (AMP) moiety serves as an efficient N,O-directing group. rsc.org This approach allows for selective functionalization at the ortho position of the phenyl ring.

More broadly, the development of specialized ligands has enabled the C-H functionalization of various carboxylic acids. For instance, quinuclidine-pyridone and sulfonamide-pyridone ligands have been shown to facilitate the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.gov While applied to cycloalkanes, this work demonstrates the potential for ligand-enabled palladium catalysis to overcome challenges in activating specific C-H bonds in the presence of a carboxylic acid directing group. nih.gov The choice of ligand and oxidant can be crucial in directing the reaction pathway between a C-H/C-H coupling or a C-H/C-S coupling. nih.gov

The table below presents examples of catalyst systems used for the C-H functionalization of related carboxylic acids.

Table 2: Catalyst Systems for C-H Functionalization of Carboxylic Acid Derivatives

| Directing Group | Catalyst System | Ligand Type | Position Functionalized |

|---|---|---|---|

| 3-amino-1-methyl-1H-pyridin-2-one (AMP) rsc.org | Pd(II) | N,O-bidentate | γ-C(sp²) (ortho-phenyl) rsc.org |

| Carboxylic Acid nih.gov | Pd(OAc)₂ | Quinuclidine-pyridone | γ-C(sp³) (transannular) nih.gov |

Stereoselective Synthesis of Enantiopure Analogs

The central carbon atom in this compound is a quaternary stereocenter, making the synthesis of enantiomerically pure analogs a significant challenge. Asymmetric synthesis techniques are required to control the three-dimensional arrangement of the substituents around this center. ethz.ch

One effective strategy is the asymmetric alkylation of a chiral precursor. Researchers have developed a method for the stereoselective synthesis of α-alkyl-α-hydroxyphenylacetic acids starting from the readily available and inexpensive (S)-mandelic acid. researchgate.netresearchgate.net In this approach, the two hydroxyl groups of mandelic acid are protected as a cyclic acetal (B89532) with benzaldehyde. The remaining acidic proton is then removed with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate, which subsequently reacts with an alkyl halide. The bulky phenyl group on the acetal directs the incoming alkyl group to the opposite face, leading to high diastereoselectivity. researchgate.net Subsequent removal of the protecting group yields the enantiopure tertiary hydroxy acid. researchgate.net This methodology could be adapted to synthesize analogs of this compound by using an appropriate sulfur-containing electrophile.

Another established method for obtaining enantiopure compounds is kinetic resolution. This process involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted, enantiopure starting material from the diastereomeric product. Diphenylacetic acid itself has been used as a resolving agent in the asymmetric esterification of racemic alcohols, highlighting the role of this scaffold in chiral recognition. chemicalbook.com Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single product enantiomer. mdpi.com

The following table details the results from a study on the asymmetric alkylation of a chiral dioxolanone derived from (S)-mandelic acid. researchgate.net

Table 3: Diastereoselective Alkylation of (S)-Mandelic Acid Derivative

| Alkylating Agent (R-X) | Product (R) | Diastereoselectivity (ds) |

|---|---|---|

| MeI | Methyl | >95% |

| EtI | Ethyl | >95% |

| Allyl-Br | Allyl | >95% |

| Bn-Br | Benzyl | >95% |

Data sourced from a study on the synthesis of α-alkyl-α-hydroxyphenylacetic acid. researchgate.net

Scale-Up Considerations and Process Chemistry Investigations

Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and robustness. For diphenylacetic acid and its derivatives, established and scalable procedures for the core structure are a valuable starting point.

A classic and well-documented method for producing the parent 2,2-diphenylacetic acid is the reduction of benzilic acid using red phosphorus and hydriodic acid in glacial acetic acid. orgsyn.org This procedure, detailed in Organic Syntheses, is known for its reliability and high yield (94-97%). orgsyn.org The process involves heating the mixture to reflux, followed by filtration and precipitation of the product by pouring the filtrate into a sodium bisulfite solution. orgsyn.org Such robust, high-yielding reactions are ideal for scale-up as they minimize waste and simplify purification.

Key considerations for scaling up the synthesis of this compound and its analogs include:

Reagent Cost and Availability: Inexpensive and readily available starting materials like benzilic acid are preferred. orgsyn.org

Reaction Conditions: Avoiding extreme temperatures and pressures, and minimizing reaction times are crucial for safety and throughput. google.com Microwave-assisted synthesis can be an effective tool for this. google.com

Catalyst Loading: For catalytic reactions, minimizing the amount of expensive transition metals like palladium is a primary economic driver.

Work-up and Purification: Procedures should be designed to minimize solvent use and simplify product isolation, for example, through direct precipitation or crystallization rather than extensive chromatography. orgsyn.orgchemicalbook.com

Structure Activity Relationship Sar Studies of 2 Ethylthio 2,2 Diphenylacetic Acid Derivatives

Systematic Molecular Modifications and Their Impact on Biological Activity

Systematic molecular modifications of the 2-Ethylthio-2,2-diphenylacetic acid scaffold have been crucial in elucidating the structural requirements for biological activity, primarily as muscarinic antagonists. Research has focused on several key areas of the molecule: the ester group, the alkylthio chain, and the diphenyl moiety.

One of the primary modifications involves the esterification of the carboxylic acid . The synthesis of a series of dialkylaminoalkyl esters of 2-alkylthio-2,2-diphenylacetic acids has been reported to yield potent muscarinic antagonists. researchgate.net The nature of the amino group in the ester chain plays a significant role in the observed activity. For instance, the introduction of a phenylpiperazine moiety in some derivatives led to unexpected agonistic activity at M₂ muscarinic receptor subtypes, while maintaining antagonistic behavior at M₃ and M₄ subtypes. nih.gov This highlights the profound impact of the terminal amino group on the pharmacological profile.

Modifications to the alkylthio group have also been explored. Varying the length and bulk of the alkyl group attached to the sulfur atom can influence both potency and receptor selectivity. Studies on 2-alkylthio-2,2-diphenylacetic acid esters have shown that these compounds are potent muscarinic antagonists. researchgate.net

Furthermore, substitutions on the diphenyl rings have been investigated. The two phenyl groups are a hallmark of many muscarinic antagonists, contributing to the bulky structure generally required for antagonistic activity. nih.gov Altering the substitution pattern on these rings can modulate receptor affinity and selectivity.

A notable study involved decorating the parent molecules with linkers of varying lengths carrying an amino group. nih.gov The intention was to engage a putative anionic site outside the primary recognition site of the receptor to enhance potency and selectivity. nih.gov While this particular attempt did not yield the desired outcome, it led to the identification of a new series of compounds with a unique pharmacological profile, demonstrating the value of systematic exploration. nih.gov

Some derivatives of 2,2-diphenyl-2-ethylthioacetate have been identified as cardioselective, suggesting a higher affinity for cardiac M₂ receptors in tissue-based assays. However, when these compounds were tested on cloned human m2 and m3 muscarinic receptors expressed in Chinese hamster ovary (CHO) cells, they did not show significant selectivity between the two subtypes. researchgate.net This underscores the complexity of translating pharmacological data from native tissues to recombinant receptor systems.

The following table summarizes the impact of some of these systematic modifications:

| Modification Area | Specific Modification | Impact on Biological Activity | Reference |

| Ester Group | Introduction of a phenylpiperazine moiety | Unexpected agonistic activity at M₂ receptors | nih.gov |

| Ester Group | Decoration with amino-terminated linkers | Identification of compounds with a peculiar pharmacological profile | nih.gov |

| Alkylthio Group | Variation of the alkyl chain | Potent muscarinic antagonism | researchgate.net |

| Receptor System | Testing on native tissues vs. cloned receptors | Discrepancy in observed selectivity | researchgate.net |

Rational Design Principles for Ligand Optimization

The rational design of this compound derivatives has been guided by the goal of achieving higher potency and, crucially, subtype selectivity for muscarinic receptors. A key principle has been the modification of the lead compound to probe the architecture of the receptor binding site. nih.gov

One rational design approach involved extending the molecule with linkers of different lengths, capped with an amino group. The hypothesis was that this extension could interact with an anionic region outside the main binding pocket, thereby enhancing affinity and selectivity. nih.gov Although this specific strategy did not lead to the anticipated increase in potency, it exemplifies a rational approach to ligand optimization based on a hypothetical receptor model. nih.gov

Another design principle revolves around the concept of functional selectivity. Researchers have synthesized derivatives that, while being antagonists at M₃ and M₄ receptors, exhibit agonistic properties at the M₂ subtype. nih.gov This dual activity profile was not serendipitous but resulted from the rational incorporation of specific chemical moieties, such as the phenylpiperazine group, known to interact differently with various receptor subtypes. nih.gov

The development of functionally selective antagonists has been a significant achievement in this field. Certain 2-alkylthio-2,2-diphenylacetic acid esters have demonstrated moderate to high selectivity for M₂ or M₁ and M₂ receptors in tissue-based functional assays, even though they lack selectivity in binding assays using cloned human receptors. researchgate.net This suggests that the rational design of these compounds has successfully produced molecules that can differentiate between the signaling pathways activated by different receptor subtypes.

The principles of bioisosteric replacement and scaffold hopping have also been implicitly applied. For example, the exploration of different ester groups and alkylthio chains can be seen as a form of bioisosteric replacement to fine-tune the physicochemical properties of the ligands for optimal receptor interaction.

Exploration of Substituent Effects on Receptor Affinity and Selectivity

The affinity and selectivity of this compound derivatives for muscarinic receptor subtypes are highly sensitive to the nature and position of substituents. While detailed quantitative structure-activity relationship (QSAR) studies specifically for this class are not extensively published, the available data allows for a qualitative understanding of substituent effects.

Derivatives of 2,2-diphenyl-2-ethylthioacetate were found to have affinities (Ki) in the range of 0.2-0.7 µmol/l for m2 and m3 muscarinic receptors, indicating a moderate affinity. researchgate.net A significant finding was that at low concentrations, these compounds act as competitive antagonists, but at higher concentrations (above 10 µmol/l), they exhibit allosteric interactions. researchgate.net This dual mechanism of action is a direct consequence of the chemical structure of the derivatives.

The introduction of a phenylpiperazine moiety into the ester chain of 2,2-diphenyl-2-ethylthioacetic acid derivatives resulted in a dramatic shift in the pharmacological profile. nih.gov These compounds displayed agonistic activity at M₂ subtypes, a feature not present in the parent compound. nih.gov This highlights a profound substituent effect where the addition of a specific group can invert the mode of action from antagonism to agonism at a particular receptor subtype.

The following table presents a qualitative summary of the effects of certain structural features on muscarinic receptor interaction:

| Structural Feature/Substituent | Effect on Receptor Interaction | Receptor Subtype(s) Affected | Reference |

| Phenylpiperazine moiety in ester chain | Agonistic activity | M₂ | nih.gov |

| Phenylpiperazine moiety in ester chain | Antagonistic activity | M₃, M₄ | nih.gov |

| Phenylpiperazine moiety in ester chain | Atypical agonistic activity (not blocked by atropine) | M₁ | nih.gov |

| Standard dialkylaminoalkyl esters | Antagonism | M₁, M₂, M₃, M₄, M₅ (in cloned receptors) | researchgate.net |

| Standard dialkylaminoalkyl esters | Functional selectivity (antagonism) | M₁ and M₂ (in tissue assays) | researchgate.net |

| Amino-terminated linkers | Altered pharmacological profile without increased potency | Muscarinic receptors | nih.gov |

Conformational Analysis and Bioactive Conformations in Ligand Design

The three-dimensional shape, or conformation, of a ligand is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation that is responsible for the observed pharmacological effect. While specific conformational analysis studies on this compound derivatives are not widely available in the public domain, the principles can be inferred from related research.

For flexible molecules like the esters of this compound, multiple conformations can exist in solution. The energy barrier to rotation around single bonds determines the rate of interconversion between these conformers. The bioactive conformation is the specific spatial arrangement of the atoms that is recognized by the receptor's binding site.

A study on the structurally related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid provides insights into the conformational complexities of such molecules. nih.gov Using a combination of experimental techniques (dipole moments, IR spectroscopy) and theoretical calculations (DFT), it was found that these compounds exist as an equilibrium of several conformers in solution. nih.gov The preferred conformations were stabilized by various intramolecular hydrogen bonds. nih.gov This suggests that for this compound derivatives, intramolecular interactions likely play a role in defining the conformational landscape and influencing the adoption of a bioactive conformation.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model can be used to screen virtual libraries for new compounds with the desired activity.

A hydrophobic region: often corresponding to the bulky aromatic rings (like the diphenyl groups in the target compound).

A hydrogen bond acceptor: which could be the carbonyl oxygen of the ester group.

A positively ionizable group: typically a tertiary or quaternary amine in the ester chain, which is crucial for interaction with a conserved aspartate residue in the transmembrane domain of muscarinic receptors.

A pharmacophore model for M₁ selective muscarinic antagonists was developed and found to contain one hydrogen bond acceptor, one aliphatic hydrophobic feature, and one ring aromatic site. nih.gov Another study on M₃ selective antagonists generated a five-feature pharmacophore model with two aromatic hydrophobic features, two hydrogen bond acceptor groups, and a positive ionizable group. The development of such models demonstrates the utility of this approach in identifying subtype-selective ligands.

Ligand-based drug design approaches, such as the generation of pharmacophore models, are particularly valuable when the three-dimensional structure of the target receptor is not available or when designing ligands with a specific pharmacological profile (e.g., functional selectivity). By aligning a set of active molecules and identifying common chemical features, a hypothesis about the necessary interactions for biological activity can be formulated. This hypothesis, in the form of a pharmacophore model, can then guide the design of new derivatives of this compound with improved properties.

Pharmacological and Biological Research on 2 Ethylthio 2,2 Diphenylacetic Acid Esters and Analogs

Investigation of Muscarinic Receptor Interactions

Research into the dialkylaminoalkyl esters of 2-alkylthio-2,2-diphenylacetic acids has identified them as a potent class of muscarinic antagonists. nih.gov The investigation has expanded to various analogs, uncovering a range of activities across different muscarinic receptor subtypes.

Evaluation of Antagonistic Activities on M1-M4 Receptor Subtypes

Derivatives of 2-Ethylthio-2,2-diphenylacetic acid have been systematically evaluated for their ability to block the action of acetylcholine (B1216132) at muscarinic receptors. Functional tests and binding experiments have been conducted on M1, M2, M3, and M4 receptor subtypes. nih.gov

Studies on 5,5-diphenyl-5-ethylthio-2-pentynamines, derived from this compound, confirmed their expected antagonistic behavior at M3 and M4 receptor subtypes. nih.gov Similarly, dialkylaminoalkyl esters of 2-alkylthio-2,2-diphenylacetic acids act as potent muscarinic antagonists. nih.gov However, the selectivity of these compounds can be complex. For instance, two specific derivatives of 2,2-diphenyl-2-ethylthioacetate, while potent antagonists, did not show significant discrimination between M2 and M3 receptors when these human receptors were expressed in Chinese hamster ovary (CHO) cells. nih.gov This contrasts with earlier reports that suggested higher affinity for cardiac M2 over ileal M3 receptors, highlighting the importance of the experimental system. nih.gov These compounds inhibited receptor-mediated signaling in an apparently competitive manner. nih.gov

Further research into analogs, such as 2-carbonyl derivatives of diphenidol, also identified compounds with antagonistic activity at muscarinic receptors, with some showing selectivity for the M2 subtype, which was confirmed on M1 and M4 receptors as well. nih.gov

Characterization of Unexpected Agonistic Activities on M2 Receptor Subtypes

In a surprising turn, structure-activity relationship studies revealed that certain analogs of this compound exhibit agonistic (stimulatory) activity, particularly at the M2 muscarinic receptor subtype. nih.gov This was unexpected because the bulky chemical structure of these ligands is characteristic of muscarinic antagonists. nih.gov

The initial discovery was made with a 5,5-diphenyl-5-ethylthio-2-pentynamine derivative. nih.gov This led to the synthesis of similar compounds containing a phenylpiperazine moiety, which were also found to possess this unusual M2 agonistic behavior. nih.gov These compounds, while acting as agonists at M2 receptors, concurrently behaved as antagonists at M3 and M4 subtypes. nih.gov This dual activity underscores a complex interaction with the receptor family.

Interestingly, these compounds also displayed agonistic activity at M1 subtypes; however, this effect was not blocked by atropine, a classic muscarinic antagonist, suggesting a non-classical mechanism of action at the M1 receptor. nih.gov

Functional Selectivity Profiling on Muscarinic Receptors

The concept of functional selectivity is central to understanding the actions of this compound derivatives. Functional selectivity refers to the ability of a ligand to differentially activate or block various signaling pathways coupled to a single receptor.

Many esters of 2-alkylthio-2,2-diphenylacetic acid demonstrate functional selectivity. nih.gov While they show moderate to high selectivity for M2 or for M1 and M2 receptors in tissue-based assays (e.g., guinea pig heart and ileum), they often lack this selectivity when tested on individual human muscarinic receptor subtypes (m1-m5) cloned and expressed in cell lines like CHO-K1. nih.govresearchgate.net This discrepancy between tissue and cellular assays is a hallmark of functionally selective compounds. nih.gov

The unique profile of certain analogs, which act as agonists at M2 receptors while antagonizing M3 and M4 receptors, is a clear example of receptor subtype-dependent functional selectivity. nih.gov This peculiar pharmacological profile makes these compounds valuable tools for the scientific study of muscarinic receptor subtypes and their signaling pathways. nih.gov

| Compound Class | M1 Receptor Activity | M2 Receptor Activity | M3 Receptor Activity | M4 Receptor Activity | Reference |

| 5,5-diphenyl-5-ethylthio-2-pentynamines | Agonistic (atropine-insensitive) | Agonistic | Antagonistic | Antagonistic | nih.gov |

| Dialkylaminoalkyl esters of 2-alkylthio-2,2-diphenylacetic acids | Antagonistic | Antagonistic | Antagonistic | Not specified | nih.gov |

| 2,2-diphenyl-2-ethylthioacetate derivatives | Not specified | Antagonistic | Antagonistic | Not specified | nih.gov |

Exploration of Anticholinergic Drug Development

The potent antagonistic properties of this compound derivatives have made them subjects of research for developing new anticholinergic drugs. nih.govnih.gov Anticholinergic agents work by blocking the neurotransmitter acetylcholine in the central and peripheral nervous systems.

Molecular modifications of these parent compounds have been performed to identify candidates with specific therapeutic potential. researchgate.net For example, research has focused on developing M2-selective antagonists that can cross the blood-brain barrier. nih.govresearchgate.net Such compounds are considered potential candidates for treating cognitive disorders associated with a deficit in central cholinergic function, such as Alzheimer's disease. nih.govnih.gov The synthesis of various analogs, including those with different linkers and amino groups, has been part of an effort to enhance potency and selectivity, although this has sometimes led to the identification of compounds with unexpected pharmacological profiles. researchgate.net

In Vitro and Ex Vivo Pharmacological Profiling Methodologies

The characterization of this compound derivatives relies on a suite of in vitro and ex vivo pharmacological profiling methods. These techniques are crucial in drug discovery to determine a compound's activity, selectivity, and potential for off-target effects. nih.govresearchgate.net

In vitro profiling typically begins during the lead-finding stage of drug discovery. europeanpharmaceuticalreview.com It involves screening compounds against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, to identify any undesirable off-target activities early in the process. nih.goveuropeanpharmaceuticalreview.com For the compounds , key in vitro methods include:

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor subtype. For example, researchers measured the ability of 2,2-diphenyl-2-ethylthioacetate derivatives to displace the binding of [3H]N-methylscopolamine ([3H]NMS) from human m2 and m3 muscarinic receptors expressed in CHO cells to determine their binding affinity (Ki). nih.gov

Functional Assays in Cloned Cell Lines: These experiments measure the functional consequence of a ligand binding to its receptor. For instance, m2 receptor-inhibited cyclic AMP (cAMP) formation and m3 receptor-stimulated phosphoinositide (PI) hydrolysis were measured in CHO cells to assess the antagonistic potency of the compounds. nih.gov

Enzyme Assays: To rule out other mechanisms of action, compounds may be tested against relevant enzymes. researchgate.net

Ex vivo profiling involves testing compounds on isolated tissues or organs. This provides insights into a compound's pharmacological activity in a more integrated biological system. Examples include:

Isolated Tissue Bath Experiments: Tissues such as guinea pig ileum (rich in M3 receptors) and heart atria (rich in M2 receptors) are used to functionally characterize the antimuscarinic activity of compounds. nih.gov

Cytokine Detection: In broader profiling, the effect of a compound on the release of inflammatory mediators from cells or tissues can be measured. genobiotx.com

Animal Models of Pain and Inflammation: While not directly related to the primary target, ex vivo analysis of tissues from animal models, such as those for chemically induced pain or inflammation, can be part of a comprehensive pharmacological workup. theraindx.com

Mechanisms of Receptor Binding, Activation, and Desensitization

The interaction of this compound derivatives with muscarinic receptors involves complex mechanisms of binding, activation, and desensitization.

Receptor Binding: Studies show that these compounds can display a mixed mechanism of interaction. At low concentrations, derivatives of 2,2-diphenyl-2-ethylthioacetate appear to act as competitive antagonists, directly competing with the natural ligand for the binding site. nih.gov However, at higher concentrations (> 10 μmol/L), they were found to slow the dissociation of other ligands from the receptor, which is indicative of an allosteric interaction—binding to a site on the receptor that is different from the primary (orthosteric) binding site. nih.gov

Receptor Activation: For the analogs that show unexpected agonism, the mechanism of activation is intriguing. nih.gov Receptor activation is not merely about binding (occupation) but involves a conformational change in the receptor (isomerization) that initiates a cellular response. nih.gov The fact that some of these compounds can act as agonists at one receptor subtype (M2) while being antagonists at others (M3, M4) suggests they stabilize different conformational states of the receptor subtypes. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research data on the potential applications of this compound esters and analogs in neurological disorder models, including Alzheimer's disease. Searches for pharmacological and biological studies of this particular compound in the context of neurodegenerative diseases did not yield any relevant findings.

Therefore, the requested article section "4.5. Potential Research Applications in Neurological Disorder Models (e.g., Alzheimer's Disease) nih.gov" cannot be generated with scientifically accurate and verifiable information.

It is important to note that the absence of published research does not definitively mean that no research has ever been conducted, but rather that it is not available in the public domain through standard scientific databases and search engines.

To provide context on the type of research often conducted in this area, studies on other compounds for Alzheimer's disease typically investigate mechanisms such as the inhibition of acetylcholinesterase and butyrylcholinesterase, prevention of amyloid-β aggregation, and metal chelation. mdpi.com For instance, research on caffeic acid phenethyl ester (CAPE) has shown potential neuroprotective effects in mouse models of Alzheimer's disease by counteracting oxidative stress and neuroinflammation. aginganddisease.orgnih.gov These studies often involve in vitro and in vivo models to assess the compound's efficacy. However, no such studies were found for this compound.

A list of compounds mentioned in the context of Alzheimer's research, but not directly related to the user's specific query, is provided below for informational purposes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for analyzing the electronic structure of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of molecular orbitals.

For 2-Ethylthio-2,2-diphenylacetic acid, DFT calculations could be employed to determine key electronic properties. This would include calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions. Similar DFT studies have been performed on other thiophene (B33073) and thio- derivatives to successfully predict their electronic properties and reactivity. nih.govorgsyn.org

Table 1: Potential Outputs of DFT Electronic Structure Analysis

| Calculated Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic excitation energy. |

| Mulliken Atomic Charges | Provides insight into the distribution of charge on each atom. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time, to assess the stability of the docked complex.

If this compound were being investigated as a potential therapeutic agent, these methods would be invaluable. For instance, many acetic acid derivatives have been explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). cookechem.comsigmaaldrich.com Molecular docking could predict whether this compound can fit into the active site of such an enzyme and identify the specific amino acid residues it might interact with through hydrogen bonds, hydrophobic interactions, or other forces. MD simulations would then confirm if this binding pose is stable over time in a simulated physiological environment. alfa-chemistry.com

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, DFT calculations could predict its infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Furthermore, these calculations are crucial for studying conformational preferences. The molecule possesses several rotatable bonds, particularly around the ethylthio group and the carboxylic acid. A computational conformational analysis would involve calculating the relative energies of different spatial arrangements (conformers) to identify the most stable, lowest-energy structure. Studies on structurally related diphenylacetic acid derivatives have successfully used DFT to determine their preferred conformations in three-dimensional space. uni.lu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

For this compound, this could be applied to understand its synthesis or potential degradation pathways. For example, if the compound were synthesized via a nucleophilic substitution reaction, computational modeling could map the energetic landscape of the reaction, helping to determine whether the mechanism is concerted (e.g., SN2) or proceeds through an intermediate (e.g., SN1). This approach has been used to revise previously proposed mechanisms for complex organic reactions involving furan (B31954) analogs. google.comgoogle.com

Charge Distribution and Electrostatic Potential Analysis

Analysis of charge distribution and the molecular electrostatic potential (MEP) provides a visual map of the electronic landscape of a molecule. The MEP maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating these are sites prone to electrophilic attack or hydrogen bonding. The sulfur atom in the ethylthio group and the phenyl rings would also have distinct electronic characteristics that influence how the molecule interacts with its environment. This information is vital for understanding non-covalent interactions, such as those that occur in ligand-receptor binding or solvation.

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon electronic excitation (e.g., by absorbing light). This phenomenon is critical in the design of materials for optoelectronics and fluorescent probes.

A computational study on this compound would investigate the possibility of ICT. The molecule contains potential electron-donating moieties (the sulfur atom and phenyl rings) and an electron-accepting moiety (the carboxylic acid). Time-dependent DFT (TD-DFT) calculations could simulate the excited states of the molecule to determine if they possess significant charge-transfer character. Such studies on other donor-acceptor systems, like phenothiazine (B1677639) derivatives, have revealed how structural modifications can tune ICT properties, leading to either efficient fluorescence or fluorescence quenching. pharmint.net This analysis would clarify the photophysical potential of this compound.

Advanced Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Ethylthio-2,2-diphenylacetic acid by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would include:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.2-7.5 ppm), corresponding to the ten protons on the two phenyl rings. The exact chemical shifts and splitting patterns would depend on the specific magnetic environments of the ortho, meta, and para protons. chemicalbook.com

Ethyl Group Protons: A quartet corresponding to the methylene (B1212753) protons (-S-CH₂-CH₃) and a triplet for the methyl protons (-S-CH₂-CH₃). The methylene protons are adjacent to a methyl group, hence the quartet, and would likely appear in the δ 2.5-2.8 ppm range. The methyl protons are adjacent to a methylene group, resulting in a triplet, expected around δ 1.2-1.4 ppm.

Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, corresponding to the acidic proton of the carboxyl group. libretexts.org This peak's position can be sensitive to concentration and solvent, and it disappears upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected resonances for this compound include:

Carbonyl Carbon: A signal in the highly deshielded region of δ 170-180 ppm, characteristic of a carboxylic acid carbon. libretexts.orgbmrb.io

Quaternary Carbon: The carbon atom bonded to the two phenyl rings and the sulfur atom (C2) would appear as a unique quaternary signal.

Aromatic Carbons: Several signals between δ 125-140 ppm, corresponding to the carbons of the two phenyl rings. bmrb.iochemicalbook.com Due to symmetry, fewer than 12 distinct signals may be observed.

Ethyl Group Carbons: Two distinct signals for the methylene (-S-CH₂) and methyl (-CH₃) carbons of the ethyl group, expected in the aliphatic region of the spectrum.

The following table compares the known experimental data for the parent compound, 2,2-Diphenylacetic acid, with the anticipated shifts for this compound.

| Assignment | 2,2-Diphenylacetic acid ¹H Chemical Shift (δ ppm) chemicalbook.combmrb.io | Expected this compound ¹H Chemical Shift (δ ppm) | 2,2-Diphenylacetic acid ¹³C Chemical Shift (δ ppm) bmrb.iochemicalbook.com | Expected this compound ¹³C Chemical Shift (δ ppm) |

|---|---|---|---|---|

| -COOH | ~12.0 (broad s) | >10 (broad s) | 178.7 | ~170-180 |

| Ar-H | 7.2-7.4 (m) | 7.2-7.5 (m) | 127.5, 128.7, 137.8 | ~125-140 |

| α-CH | 5.04 (s) | N/A (Quaternary Carbon) | 56.9 | N/A (Quaternary Carbon) |

| -S-CH₂-CH₃ | N/A | ~2.5-2.8 (q) | N/A | ~25-35 |

| -S-CH₂-CH₃ | N/A | ~1.2-1.4 (t) | N/A | ~10-15 |

| α-C | 56.9 | Quaternary, ~60-70 | 56.9 | Quaternary, ~60-70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₆H₁₆O₂S, giving it a monoisotopic mass of approximately 272.0871 Da. In a typical mass spectrum, the molecule would be ionized, often by adding a proton (electrospray ionization - ESI) to form the pseudomolecular ion [M+H]⁺ at m/z 273.094. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed.

The fragmentation of the parent ion under tandem MS (MS/MS) conditions would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways would include:

Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.

Cleavage of the ethylthio group (-S-CH₂CH₃).

Fragmentation of the diphenylmethyl cation, a stable carbocation that would likely be a prominent feature in the spectrum.

The following table summarizes the predicted mass-to-charge ratios for various adducts of this compound.

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 273.09438 |

| [M+Na]⁺ | 295.07632 |

| [M-H]⁻ | 271.07982 |

| [M+K]⁺ | 311.05026 |

| [M+H-H₂O]⁺ | 255.08436 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the key characteristic absorption bands would be:

O-H Stretch: A very broad and strong absorption band in the region of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group of the carboxylic acid, typical for a dimeric state. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C-S Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-sulfur bond.

Aromatic C=C Bending: Several sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be effective for observing:

Symmetric Ring Breathing: A strong, sharp peak around 1000 cm⁻¹ for the symmetric breathing mode of the benzene (B151609) rings. tandfonline.com

Aromatic C=C and C-H vibrations: The phenyl groups would produce strong signals. researchgate.netnih.gov

C-S vibrations: The carbon-sulfur bond vibration would also be Raman active.

Together, IR and Raman spectra provide a comprehensive fingerprint of the functional groups present in this compound, confirming the presence of the carboxylic acid, ethylthio, and diphenyl functionalities.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would reveal:

Molecular Conformation: The precise spatial orientation of the two phenyl rings relative to each other and to the carboxylic acid and ethylthio groups.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. In carboxylic acids, it is common to observe the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. acs.orgcambridge.org

Absolute Stereochemistry: For a chiral molecule like this compound, crystallographic analysis using a chiral space group can unambiguously determine the absolute configuration (R or S) of the stereocenter, which is crucial for stereospecific synthesis and applications. acs.org

While specific crystallographic data for this compound is not publicly available, studies on similar chiral carboxylic acids show that racemic mixtures often crystallize with centrosymmetric hydrogen-bonded dimers, whereas enantiomerically pure compounds tend to form catemer motifs (chains) of hydrogen bonds. acs.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, or degradation products.

A common method for analyzing a moderately polar compound like this would be Reverse-Phase HPLC (RP-HPLC) . In this technique:

Stationary Phase: A non-polar column is used, typically packed with silica (B1680970) particles that have been chemically modified with C18 (octadecyl) alkyl chains.

Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of an acid (like formic or phosphoric acid) to suppress the ionization of the carboxyl group and ensure a sharp, symmetrical peak shape. nih.gov

Detection: A UV detector would be highly effective, as the two phenyl rings provide strong chromophores, leading to high sensitivity.

By running a sample through an HPLC system, a chromatogram is generated. The presence of a single, sharp peak would indicate a high degree of purity. The appearance of multiple peaks would signify the presence of impurities, which can be quantified based on their peak areas. This method is scalable and can be adapted for preparative separation to isolate the pure compound. nih.gov

Chiral Resolution and Enantiomeric Excess Determination

The presence of a stereocenter at the C2 carbon—bonded to a carboxyl group, a sulfur atom, and two different phenyl groups—makes this compound a chiral molecule. It exists as a pair of non-superimposable mirror images called enantiomers (R and S forms). For many applications, it is necessary to separate these enantiomers and determine the purity of a single enantiomer.

Chiral Resolution: The separation of a racemic mixture (a 50:50 mixture of R and S enantiomers) into its constituent enantiomers is known as chiral resolution. A primary method for this is Chiral HPLC . This involves using a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers. The different strengths of these transient interactions cause one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks.

Enantiomeric Excess (ee) Determination: Once separated, the relative amounts of the two enantiomers can be quantified. Enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. wikipedia.org An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture. wikipedia.org

Other methods for determining ee include:

NMR Spectroscopy with Chiral Solvating Agents: Adding a chiral solvating agent to an NMR sample of the racemic acid can induce a chemical shift difference between the corresponding protons of the two enantiomers, allowing for their integration and the calculation of the ee. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, and the technique can be used to determine which enantiomer is present in excess. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 2 Ethylthio 2,2 Diphenylacetic Acid

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of 2-ethylthio-2,2-diphenylacetic acid would likely commence from a suitable precursor, such as 2-bromo-2,2-diphenylacetic acid or a corresponding ester. A plausible synthetic route would involve a nucleophilic substitution reaction where the bromine atom is displaced by an ethylthiolate (-SEt) group.

A potential pathway for the synthesis of the precursor, 2-bromo-2,2-diphenylacetic acid, could be the bromination of 2,2-diphenylacetic acid. This reaction would likely proceed via a radical mechanism if initiated by light or a radical initiator, or an ionic mechanism under acidic or basic conditions.

Derivatization of this compound would primarily involve reactions of the carboxylic acid functional group. These transformations could include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester. The mechanism would follow the classical Fischer esterification pathway, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water.

Amidation: Conversion to an amide by reaction with an amine, typically activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the formation of a highly reactive O-acylisourea intermediate.

Reduction: The carboxylic acid could be reduced to the corresponding primary alcohol, 2-ethylthio-2,2-diphenylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the formation of an aluminum-carboxylate complex followed by hydride transfer.

Role of Catalysts and Reagents in Specific Transformations

The choice of catalysts and reagents would be critical in directing the outcome of the proposed transformations.

| Transformation | Catalyst/Reagent | Probable Role |

| Synthesis from 2-bromo-2,2-diphenylacetic acid | Sodium ethylthiolate (NaSEt) | Nucleophile |

| Aprotic polar solvent (e.g., DMF, DMSO) | To facilitate the S_N2 reaction | |

| Esterification | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) | Acid catalyst to protonate the carbonyl group |

| Amidation | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent to activate the carboxylic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Source of hydride ions for reduction |

Characterization of Reaction Intermediates and Transition States

The direct characterization of reaction intermediates and transition states for reactions involving this compound remains uninvestigated. However, based on analogous reactions of similar compounds, we can predict the nature of these transient species.

For instance, in the proposed S_N2 synthesis, the transition state would involve a pentacoordinate carbon atom where the C-Br bond is partially broken and the C-S bond is partially formed.

In the acid-catalyzed esterification, a key intermediate would be the protonated carboxylic acid, which is more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction would proceed through a tetrahedral intermediate before the elimination of water.

Computational chemistry could serve as a powerful tool to model these reactions, predict the geometries and energies of intermediates and transition states, and thereby provide theoretical insights into the reaction mechanisms.

Stereochemical Course of Reactions

Given that the quaternary carbon atom in this compound is a stereocenter (assuming the two phenyl groups are considered distinct for the purpose of stereochemistry, which is not the case here as they are identical), any reaction at this center could have stereochemical implications. However, since the two phenyl substituents are identical, the alpha-carbon is not a chiral center.

If a chiral derivative of this compound were to be synthesized, for example, by using a chiral alcohol for esterification, the stereochemical course of subsequent reactions at a different site would be of interest. The presence of the existing stereocenter could influence the stereochemical outcome of new stereocenter formation, a phenomenon known as diastereoselective induction.

Without experimental data, any discussion on the stereochemical course of reactions involving this compound remains speculative. Future experimental studies involving chiral variants of this compound would be necessary to elucidate these aspects.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of analogs of 2-Ethylthio-2,2-diphenylacetic acid has traditionally relied on established organic chemistry reactions. However, the demand for more complex and diverse molecular architectures necessitates the development of novel and more efficient synthetic strategies. Future research in this area is likely to focus on several key aspects:

Asymmetric Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure analogs is a critical area of focus. The use of chiral auxiliaries, catalysts, and enzymatic resolutions will be instrumental in achieving high enantiomeric excess, which is often crucial for improving therapeutic efficacy and reducing off-target effects.

Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold at a late stage of the synthesis are highly valuable. This approach enables the rapid generation of a library of analogs with diverse functional groups, facilitating structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: The adoption of flow chemistry and automated synthesis platforms can significantly accelerate the production of analogs. These technologies allow for precise control over reaction parameters, improved safety, and higher throughput, enabling the exploration of a wider chemical space in a shorter timeframe.

Novel Coupling Chemistries: The exploration of new cross-coupling reactions and other carbon-carbon and carbon-heteroatom bond-forming reactions will open up new avenues for creating complex and previously inaccessible analogs.

Application in Chemical Biology Tools and Probes

The unique structural features of this compound and its derivatives make them attractive candidates for the development of chemical biology tools and probes. These tools are essential for dissecting complex biological processes and identifying new drug targets. Future applications in this domain could include:

Affinity-Based Probes: The synthesis of analogs bearing photoreactive groups or affinity tags (e.g., biotin) would enable the identification and isolation of the biological targets of these compounds. Such probes are invaluable for target deconvolution and understanding the mechanism of action.

Fluorescent Probes: The incorporation of fluorophores into the molecular structure of these analogs could allow for the visualization of their subcellular localization and dynamics in living cells. This would provide crucial insights into their cellular uptake, distribution, and engagement with their targets.

Activity-Based Probes: The design of probes that covalently bind to their target proteins in an activity-dependent manner would provide a powerful tool for profiling enzyme activity and identifying novel inhibitors.

Rational Design of Highly Potent and Selective Ligands for Specific Biological Targets

While initial research focused on the muscarinic receptor family, the this compound scaffold holds the potential for the development of ligands for a wide range of other biological targets. Rational drug design, guided by structural biology and computational modeling, will be at the forefront of these efforts. Key strategies will include:

Structure-Based Drug Design: The use of X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of target proteins in complex with these ligands will provide a detailed roadmap for designing more potent and selective analogs.

Computational Docking and Molecular Dynamics Simulations: In silico methods will be employed to predict the binding modes and affinities of virtual libraries of analogs, allowing for the prioritization of compounds for synthesis and biological evaluation.

Pharmacophore Modeling: The development of pharmacophore models based on the known active compounds will help in identifying the key structural features required for biological activity and guide the design of new molecules with improved properties. Research has shown that even within the muscarinic receptor family, derivatives of 2,2-diphenyl-2-ethylthioacetic acid can exhibit unexpected agonistic activity at certain subtypes while acting as antagonists at others, highlighting the potential for fine-tuning selectivity. illinois.edu

Exploration of New Pharmacological Profiles beyond Muscarinic Receptors

A significant and exciting future direction for research on this compound analogs is the exploration of their pharmacological effects on targets beyond the muscarinic receptor family. The diphenylacetic acid motif is present in a variety of compounds with diverse biological activities, suggesting that the ethylthio-substituted scaffold could also interact with other receptors and enzymes. innopeptichem.com

Future research should involve broad-based pharmacological screening of new analogs against a wide panel of biological targets, including other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. This unbiased approach could lead to the discovery of entirely new therapeutic applications for this class of compounds. For instance, the structural similarity to other known bioactive molecules suggests potential activities in areas such as inflammation, pain, and metabolic disorders. The synthesis and evaluation of dialkylaminoalkyl esters of 2-alkylthio-2,2-diphenylacetic acids have already demonstrated the potential for functional selectivity, which could be exploited for other target families. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogs is no exception. These powerful computational tools can be applied across the entire drug discovery pipeline:

De Novo Design: Generative AI models can be used to design novel molecular structures with desired pharmacological properties from scratch. These models can explore a vast chemical space and propose innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can predict efficient and reliable synthetic routes for complex target molecules. illinois.edunih.gov This can significantly reduce the time and resources required for chemical synthesis. For instance, machine learning models can be trained on large datasets of chemical reactions to predict the most likely disconnections in a target molecule to identify readily available starting materials. nih.gov

Lead Optimization: ML models can be trained to predict the biological activity and physicochemical properties of virtual compounds, enabling the rapid optimization of lead compounds. nih.gov This can accelerate the identification of candidates with improved potency, selectivity, and drug-like properties. Specifically for GPCRs, which have been a primary target for this class of compounds, AI models are being developed to predict ligand interactions and functional outcomes with increasing accuracy. nih.govoup.combiorxiv.orgoup.com

By embracing these emerging research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, leading to the development of a new generation of innovative medicines.

Q & A

Q. What are the recommended synthetic routes for 2-Ethylthio-2,2-diphenylacetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing with a strong base (e.g., KOH) under anhydrous conditions can facilitate thioether bond formation. Reaction optimization may include:

- Temperature Control : Elevated temperatures (80–120°C) improve reaction kinetics but require monitoring for side reactions like oxidation .

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility of aromatic reactants in polar solvents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Table 1 : Key Synthetic Parameters

| Parameter | Optimal Range | Supporting Evidence |

|---|---|---|

| Temperature | 80–120°C | |

| Solvent | THF, DMF, or ethanol | |

| Catalysts | KOH, TBA-Br | |

| Reaction Time | 6–24 hours |

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Powdered forms may require N95 masks to prevent inhalation .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize oxidation and moisture absorption .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may induce decomposition into toxic sulfur oxides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and the ethylthio group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ or C₂H₅S) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound synthesis?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA calculates activation energies and identifies rate-limiting steps .